molecular formula C8H9N B1293559 5-NORBORNENE-2-CARBONITRILE CAS No. 95-11-4

5-NORBORNENE-2-CARBONITRILE

Cat. No.: B1293559
CAS No.: 95-11-4
M. Wt: 119.16 g/mol
InChI Key: BMAXQTDMWYDIJX-UHFFFAOYSA-N
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Description

5-NORBORNENE-2-CARBONITRILE, also known as this compound or 5-cyanobicyclo[2.2.1]hept-2-ene, is an organic compound with the molecular formula C₈H₉N and a molecular weight of 119.1638 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrile group attached to the carbon at position 2 of the norbornene ring system.

Preparation Methods

5-NORBORNENE-2-CARBONITRILE can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and acrylonitrile, followed by a series of purification steps . The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-NORBORNENE-2-CARBONITRILE undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like MCPBA, reducing agents like LiAlH₄, and nucleophiles such as amines or alcohols. Major products formed from these reactions include epoxides, amines, and substituted derivatives.

Scientific Research Applications

5-NORBORNENE-2-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-carbonitrile involves its interaction with various molecular targets and pathways. For example, its derivatives can induce apoptosis in cancer cells through the ROS-mediated mitochondrial dysfunction pathway . The nitrile group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

5-NORBORNENE-2-CARBONITRILE can be compared with other similar compounds, such as:

The uniqueness of bicyclo[22

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAXQTDMWYDIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30811-49-5
Record name Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30811-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20870949
Record name Bicyclo[2.2.1]heptane-2-carbonitrile
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-11-4, 2888-90-6
Record name Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Norbornene-2-carbonitrile
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Record name 5-Norbornene-2-carbonitrile, endo-
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Record name 5-NORBORNENE-2-CARBONITRILE
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptane-2-carbonitrile
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Record name Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
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Record name ENDO-5-NORBORNENE-2-CARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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